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CAS No.: 898765-35-0

Cat. No.: B1293296

Get Quote

Executive Summary
In the landscape of modern medicinal chemistry, 3-Bromo-3'-morpholinomethyl
benzophenone (CAS: 898765-35-0) represents a "privileged scaffold"—a high-value

intermediate used to synthesize CNS-active agents, kinase inhibitors, and anti-inflammatory

therapeutics.[1] Its dual-functional nature, featuring an electrophilic aryl bromide and a basic

morpholine moiety, allows for divergent synthesis strategies, including Suzuki-Miyaura cross-

coupling and salt formation.[1]

This guide provides a definitive technical breakdown of its molecular weight, isotopic signature,

and analytical validation protocols. It is designed to move beyond basic data listing, offering the

causality and validation required for rigorous drug development environments.

Part 1: Physiochemical Identity & Constants
Precise stoichiometry is the bedrock of reproducible synthesis. The molecular weight (MW)

provided here distinguishes between the Average MW (for molarity calculations) and the

Monoisotopic Mass (for Mass Spectrometry identification).
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Table 1: Critical Constants
Parameter Value Technical Context

Molecular Formula C₁₈H₁₈BrNO₂ Core stoichiometry.[1]

Average Molecular Weight 360.25 g/mol
Use for weighing reagents and

calculating yield.

Monoisotopic Mass 359.0521 Da
Based on ⁷⁹Br. Use for High-

Res MS (HRMS) matching.[1]

Exact Mass (⁸¹Br) 361.0500 Da
The secondary peak in the MS

doublet.

CAS Registry Number 898765-35-0

Unique identifier for

procurement/regulatory filing.

[1]

Physical State Solid / Oil
Often isolated as a viscous oil;

HCl salts are crystalline solids.

Part 2: The Mass Spectrometry Signature (The
"Bromine Effect")
Expert Insight: Why the MW isn't just "360.25"
In analytical chemistry, specifically Liquid Chromatography-Mass Spectrometry (LC-MS),

relying on the average molecular weight (360.[1]25) can lead to false negatives. This molecule

contains Bromine, which exists naturally as two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br

(49.31%).

The Diagnostic Doublet: Unlike carbon-based compounds that show a single dominant peak, 3-
Bromo-3'-morpholinomethyl benzophenone will exhibit a distinct 1:1 doublet at m/z 359 and

m/z 361 (in positive ionization mode, [M+H]⁺).[1]

M Peak (360.06): Corresponds to the [⁷⁹Br + H]⁺ ion.

M+2 Peak (362.06): Corresponds to the [⁸¹Br + H]⁺ ion.
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Validation Protocol: If your MS spectrum shows a single peak at 360, the compound is likely

debrominated (a common side reaction in aggressive reduction conditions). You must observe

the "split" signal to confirm the integrity of the aryl bromide motif.

Visualization: Isotopic Logic Pathway
The following diagram illustrates the physical logic behind the mass spectrum signal, ensuring

the analyst interprets the data correctly.
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Figure 1: The mass spectrometry logic flow demonstrating why a 1:1 doublet is the mandatory

acceptance criterion for brominated intermediates.

Part 3: Synthesis & Analytical Workflow
To understand the impurities that might skew molecular weight determination (e.g., residual

morpholine or bis-alkylated byproducts), one must understand the synthesis. The most robust

route is the Mannich Reaction.

The Synthetic Route[2][3][4][5][6]
Precursors: 3-Bromobenzophenone (or 3-Bromoacetophenone derivative) + Formaldehyde +

Morpholine.[1]

Mechanism: Acid-catalyzed condensation where the morpholine attacks the formaldehyde to

form an iminium ion, which then undergoes electrophilic substitution at the activated position

of the benzophenone ring.
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Analytical Validation Protocol (Step-by-Step)
Objective: Confirm identity and purity (>95%) prior to use in subsequent coupling reactions.

Sample Preparation:

Dissolve 1 mg of sample in 1 mL of MeOH:Acetonitrile (50:50).

Critical: Add 0.1% Formic Acid to ensure protonation of the morpholine nitrogen (pKa

~8.3).

LC-MS Setup:

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

Gradient: 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

Rationale: The morpholine group makes the compound polar; a standard gradient ensures

it doesn't elute in the void volume.

Data Interpretation:

Retention Time: Expect elution in the middle of the gradient (moderate lipophilicity due to

benzophenone).

Mass Check: Look for the 360/362 doublet.

Impurity Check: Look for m/z = 88 (Morpholine) or m/z = ~275 (Unreacted 3-

Bromobenzophenone).[1]

Visualization: QC Decision Tree
This workflow ensures that only validated material moves forward in the drug discovery

pipeline.
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Figure 2: Quality Control decision tree. Note that the presence of the Br-isotope pattern is the

primary "Go/No-Go" gate.[1]

Part 4: Handling and Stability
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Hygroscopicity: The morpholine nitrogen can form hydrates or absorb atmospheric moisture.

Store in a desiccator.

Salt Formation: For long-term storage, converting the free base to the Hydrochloride (HCl)

salt (MW ~396.7 g/mol ) is recommended to prevent oxidation and improve crystallinity.

Light Sensitivity: Benzophenone derivatives can act as photo-initiators.[1] Store in amber

vials to prevent radical formation or dimerization upon UV exposure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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